Cas no 103220-14-0 (Defensin)

Defensin structure
Defensin structure
Productnaam:Defensin
CAS-nummer:103220-14-0
MF:C167H257N47O46
MW:3659.11481738091
CID:173661
PubChem ID:56841867

Defensin Chemische en fysische eigenschappen

Naam en identificatie

    • Defensin
    • Corticostatin
    • Neutrophil cationic peptide
    • CIP peptide
    • 68563-24-6
    • alpha7-38-Corticotropin (pig), 31-L-serine-
    • Acth (7-38)
    • (7-28)-Corticotropin
    • Corticostatin-I
    • H48TH4J2A2
    • Corticotripin-inhibiting peptide
    • Acth(7-38)
    • UNII-H48TH4J2A2
    • Corticotropin-inhibiting peptide
    • 103220-14-0
    • 113255-28-0
    • Inchi: InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
    • InChI-sleutel: ZKALIGRYJXFMNS-XBDDSDALSA-N
    • LACHT: NCCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CCC(=O)O)=O)CC(C)C)=O)=O)CC1=CC=CC=C1)=O)C)=O)CCC(=O)O)=O)C)=O)CO)=O)CCC(=O)O)=O)CC(=O)O)=O)CCC(=O)O)=O)C)=O)=O)CC(=O)N)=O)=O)CC1=CC=C(O)C=C1)=O)C(C)C)=O)CCCCN)=O)C(C)C)=O)=O)CCCNC(=N)N)=O)CCCNC(=N)N)=O)CCCCN)=O)NC(CNC([C@@H](NC([C@@H]1CCCN1C([C@@H](NC(CNC([C@H](CC1=CNC2=CC=CC=C12)NC([C@@H](NC([C@H](CC1=CC=CC=C1)N)=O)CCCNC(=N)N)=O)=O)=O)CCCCN)=O)=O)C(C)C)=O)=O

Berekende eigenschappen

  • Exacte massa: 3657.924939g/mol
  • Monoisotopische massa: 3656.921584g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 51
  • Aantal waterstofbondacceptatoren: 54
  • Zware atoomtelling: 260
  • Aantal draaibare bindingen: 120
  • Complexiteit: 8780
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 29
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 1510Ų
  • Moleculair gewicht: 3659.1g/mol
  • XLogP3: -18.5
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